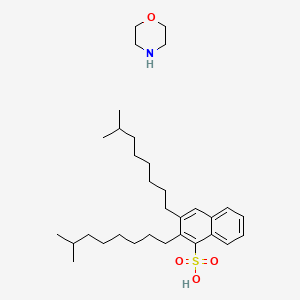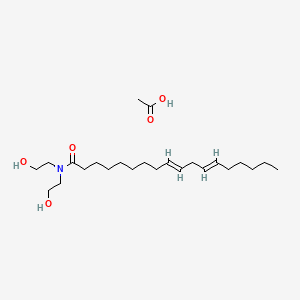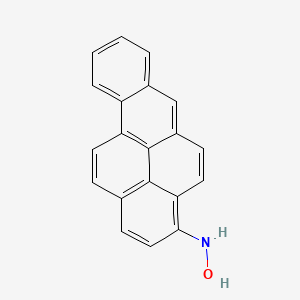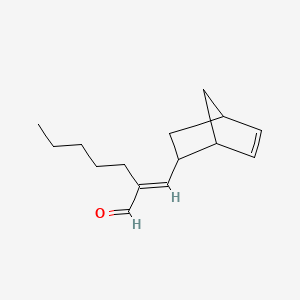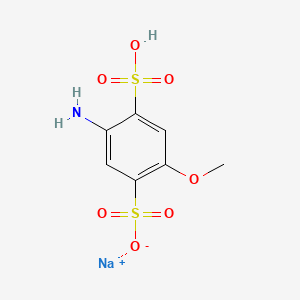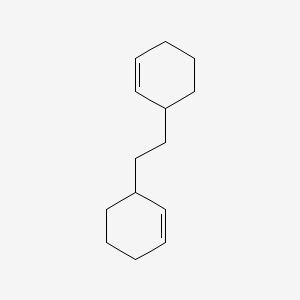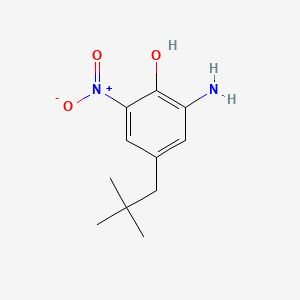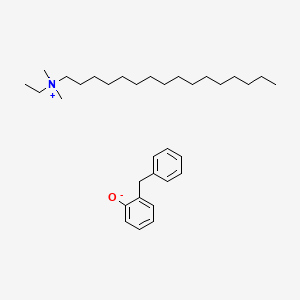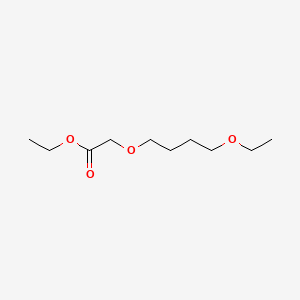
Ethyl (4-ethoxybutoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (4-ethoxybutoxy)acetate is an organic compound belonging to the ester family. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes an ethyl group, an ethoxybutoxy group, and an acetate group. It is commonly used as a solvent in various industrial applications due to its effective solvency properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (4-ethoxybutoxy)acetate can be synthesized through the esterification reaction between acetic acid and 4-ethoxybutanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The general reaction scheme is as follows:
CH3COOH+CH3CH2CH2CH2OCH2CH2OH→CH3COOCH2CH2CH2CH2OCH2CH2CH3+H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes such as reactive distillation. This method integrates the reaction and separation steps, enhancing the efficiency and yield of the ester. The process typically involves the use of a distillation column where the reactants are fed, and the ester is continuously removed as it forms, preventing the reverse reaction and driving the equilibrium towards the product side.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (4-ethoxybutoxy)acetate, like other esters, undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to acetic acid and 4-ethoxybutanol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: Acetic acid and 4-ethoxybutanol.
Reduction: Ethanol and 4-ethoxybutanol.
Transesterification: A different ester and an alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl (4-ethoxybutoxy)acetate is used in various scientific research applications, including:
Chemistry: As a solvent in organic synthesis and analytical chemistry.
Biology: In the preparation of biological samples for analysis.
Medicine: As a solvent in pharmaceutical formulations.
Industry: In the production of coatings, adhesives, and inks due to its excellent solvency properties.
Wirkmechanismus
The mechanism of action of ethyl (4-ethoxybutoxy)acetate primarily involves its role as a solvent. It interacts with various molecular targets by dissolving other compounds, facilitating chemical reactions, and enhancing the solubility of hydrophobic substances. The pathways involved include the dissolution of solutes and the stabilization of reaction intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl acetate
- Butyl acetate
- Methyl butyrate
Comparison
Ethyl (4-ethoxybutoxy)acetate is unique due to its longer and more complex alkoxy chain compared to simpler esters like ethyl acetate and butyl acetate. This structural difference imparts distinct solvency properties, making it suitable for specific industrial applications where other esters may not be as effective.
Eigenschaften
CAS-Nummer |
3938-92-9 |
|---|---|
Molekularformel |
C10H20O4 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
ethyl 2-(4-ethoxybutoxy)acetate |
InChI |
InChI=1S/C10H20O4/c1-3-12-7-5-6-8-13-9-10(11)14-4-2/h3-9H2,1-2H3 |
InChI-Schlüssel |
NCIOMUMYOHMWLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCCCOCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




